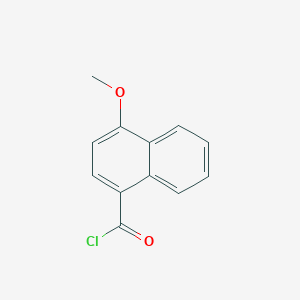

4-Methoxy-1-naphthoyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxy-1-naphthoyl Chloride is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol. It is a white crystalline solid, soluble in solvents such as chloroform and ether . This compound is often used in the preparation of isoindole derivatives for the treatment of gastrointestinal diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxy-1-naphthoyl Chloride can be synthesized through the reaction of 4-methoxy-1-naphthoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent like dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-1-naphthoyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products. For example, it can react with amines to form amides.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-methoxy-1-naphthoic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Dichloromethane, chloroform, and ether are commonly used solvents for these reactions.

Major Products:

Amides: Formed when reacting with amines.

Esters: Formed when reacting with alcohols.

Thioesters: Formed when reacting with thiols.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1-naphthoyl Chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of isoindole derivatives.

Biology: Utilized in the synthesis of biologically active compounds that have potential therapeutic applications.

Medicine: Investigated for its role in the development of drugs for gastrointestinal diseases.

Industry: Employed in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Methoxy-1-naphthoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Vergleich Mit ähnlichen Verbindungen

4-Methoxy-1-naphthoic Acid: A precursor in the synthesis of 4-Methoxy-1-naphthoyl Chloride.

4-Methoxy-1-naphthaldehyde: Another related compound with similar structural features.

Uniqueness: this compound is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various scientific and industrial applications.

Biologische Aktivität

4-Methoxy-1-naphthoyl chloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a methoxy group and a carbonyl chloride functional group. The chemical formula is C11H9ClO, and it has a molecular weight of approximately 204.64 g/mol. The presence of the methoxy group enhances its lipophilicity, which may contribute to its biological activity.

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It has been shown to interact with cannabinoid receptors, particularly CB1 and CB2, influencing signaling pathways related to pain and inflammation .

- Cellular Pathways : By affecting the activity of cytochrome P450 enzymes, it can alter the metabolism of other compounds, potentially leading to enhanced or reduced biological effects .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

- Breast Cancer Cells : The compound showed significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value in the low micromolar range.

- Mechanism : The anticancer effects are attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Mechanism : This effect is likely due to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Study 1: Metabolic Activation in Vivo

A study conducted on rats exposed to this compound revealed that it is metabolized into 1-naphthoic acid (1-NA), which is associated with mutagenic potential. High concentrations of 1-NA were found in kidney tissues after exposure, indicating that metabolic products may contribute to the compound's biological effects .

Study 2: Cannabinoid Receptor Affinity

In a pharmacological assessment, this compound demonstrated enhanced affinity for both CB1 and CB2 receptors compared to structurally similar compounds. This suggests potential therapeutic applications in managing conditions related to cannabinoid signaling, such as chronic pain or anxiety disorders .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of MCF-7 cell growth | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Cannabinoid Receptor | Enhanced affinity for CB1/CB2 |

Table 2: Metabolic Studies Summary

Eigenschaften

IUPAC Name |

4-methoxynaphthalene-1-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHGODSBSWBLPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466536 |

Source

|

| Record name | 4-Methoxy-1-naphthalenecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70696-57-0 |

Source

|

| Record name | 4-Methoxy-1-naphthalenecarbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.